

# What is the chemical structure of LP-284 acylfulvene

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LP-284    |           |
| Cat. No.:            | B12407739 | Get Quote |

# An In-depth Technical Guide to LP-284 Acylfulvene

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**LP-284** is a novel, next-generation acylfulvene, a class of semi-synthetic cytotoxic agents derived from the natural product illudin S, which is found in the jack-o'-lantern mushroom (Omphalotus olearius).[1] Acylfulvenes are known for their potent antitumor activity, which is primarily mediated through the alkylation of DNA.[1] **LP-284** is specifically designed to exert a synthetically lethal mechanism of action in cancer cells with deficiencies in their DNA damage repair (DDR) pathways.[2][3] This document provides a comprehensive technical overview of the chemical properties, mechanism of action, preclinical efficacy, and experimental protocols associated with **LP-284**.

## **Chemical Structure and Properties**

**LP-284** is the positive enantiomer of another acylfulvene compound, LP-184.[4] A key differentiating feature of **LP-284** is that its antitumor activity is independent of the expression of prostaglandin reductase 1 (PTGR1), an enzyme required for the bioactivation of some other acylfulvenes like irofulven and LP-184.[4][5] This characteristic broadens the potential



therapeutic applicability of **LP-284** to cancers with low or absent PTGR1 expression, such as many hematological malignancies.[4]

Chemical Name (IUPAC): 1-hydroxy-1-[[(5'S)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea[6]

Canonical SMILES:CC1=CC2=C(C(=0)C(C(C1)CN(C(=0)N)O)(C)O)C2(C)C3CC3[6]

Chemical Formula: C<sub>16</sub>H<sub>20</sub>N<sub>2</sub>O<sub>4</sub>[7]

Molecular Weight: 304.34 g/mol [7]

CAS Number: 2412580-47-1[7]

Below is a two-dimensional representation of the chemical structure of **LP-284**.

LP-284 Chemical Structure

#### **Mechanism of Action**

**LP-284** is a potent DNA alkylating agent that induces double-stranded DNA breaks (DSBs).[7] [8] Its cytotoxic effects are particularly pronounced in cancer cells with deficiencies in specific DNA damage repair pathways, most notably the Transcription-Coupled Nucleotide Excision Repair (TC-NER) and Homologous Recombination (HR) pathways.

The proposed mechanism of action involves the following key steps:

- DNA Adduct Formation: LP-284 alkylates DNA, forming adducts that distort the DNA helix.
- Induction of Double-Strand Breaks: The resulting DNA lesions lead to the formation of DSBs. [8]
- Synthetic Lethality in DDR-Deficient Cells:
  - TC-NER Deficiency: In cells with a deficient TC-NER pathway, the DNA lesions created by LP-284 are not efficiently repaired, leading to stalled transcription complexes and subsequent apoptosis.



Homologous Recombination Deficiency (HRD): Cells with HRD, for instance due to
mutations in genes like ATM, are unable to effectively repair the DSBs induced by LP-284,
resulting in genomic instability and cell death.[5]

This targeted approach allows **LP-284** to selectively eliminate cancer cells with specific genetic vulnerabilities while potentially sparing healthy cells with intact DDR pathways.



Click to download full resolution via product page

Caption: Signaling pathway of LP-284's mechanism of action.

## **Preclinical Efficacy**



**LP-284** has demonstrated potent antitumor activity in a range of preclinical models, particularly in non-Hodgkin's lymphomas (NHL), including mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL).[4]

### **In Vitro Activity**

**LP-284** exhibits nanomolar potency across a panel of hematological cancer cell lines. Notably, its efficacy is maintained in cell lines resistant to standard-of-care agents like ibrutinib and bortezomib.[5]

| Cell Line | Cancer Type                      | IC50 (nM) | Notes                              |
|-----------|----------------------------------|-----------|------------------------------------|
| MINO      | Mantle Cell<br>Lymphoma          | 88        | Bortezomib-resistant               |
| MAVER1    | Mantle Cell<br>Lymphoma          | 193       | Ibrutinib and Venetoclax-resistant |
| JeKo-1    | Mantle Cell<br>Lymphoma          | N/A       | Used in xenograft models           |
| SU-DHL-10 | Diffuse Large B-Cell<br>Lymphoma | N/A       | Used in mechanistic studies        |

Data compiled from multiple sources.[4]

### In Vivo Activity

In vivo studies using xenograft models have corroborated the potent antitumor effects of **LP-284**.



| Animal Model                     | Tumor Type              | Treatment                            | Key Findings                                                                                                            |
|----------------------------------|-------------------------|--------------------------------------|-------------------------------------------------------------------------------------------------------------------------|
| JeKo-1 Xenograft                 | Mantle Cell<br>Lymphoma | LP-284 (2 mg/kg or 4<br>mg/kg, i.v.) | Prolonged survival by<br>two-fold compared to<br>control; increased<br>efficacy over<br>bortezomib and<br>ibrutinib.[4] |
| JeKo-1 Xenograft<br>(refractory) | Mantle Cell<br>Lymphoma | LP-284 (4 mg/kg, i.v.)               | Rapidly decreased tumor volumes in tumors refractory to bortezomib and ibrutinib.[4]                                    |

# **Experimental Protocols Cell Viability Assays**

- Cell Lines: A panel of non-Hodgkin's lymphoma cell lines, including JeKo-1, MINO, and MAVER1.
- Method: Cells are treated with varying concentrations of LP-284 for 72 hours. Cell viability is assessed using assays such as Alamar Blue.
- Data Analysis: IC50 values are calculated from dose-response curves.

#### **Western Blotting for DNA Damage Markers**

- Objective: To detect markers of DNA damage and repair pathway activation.
- Procedure:
  - Cells (e.g., SU-DHL-10 and JeKo-1) are treated with LP-284 at half their IC50 concentration for various time points (e.g., 0, 2, 6, and 24 hours).
  - Cell lysates are prepared and proteins separated by SDS-PAGE.



 Proteins are transferred to a membrane and probed with antibodies against phosphorylated H2AX and ATM.

### In Vivo Xenograft Studies

- Animal Model: Immunodeficient mice (e.g., nude mice).
- Tumor Implantation: JeKo-1 MCL cells are implanted subcutaneously.
- Treatment Regimen:
  - Once tumors reach a specified volume, mice are randomized into treatment groups.
  - LP-284 is administered intravenously (i.v.) at doses of 2 mg/kg or 4 mg/kg, typically every other day for a set number of cycles.[4]
  - Control groups receive vehicle (saline).
  - Comparison arms may include standard-of-care agents like bortezomib (intraperitoneal, i.p.) and ibrutinib (oral, p.o.).[4]
- Efficacy Endpoints:
  - Tumor volume is measured regularly using calipers.
  - Animal body weight is monitored as an indicator of toxicity.
  - Survival is tracked over time.



#### Preclinical Evaluation Workflow for LP-284



Click to download full resolution via product page

Caption: A typical experimental workflow for the preclinical evaluation of LP-284.



#### Conclusion

**LP-284** is a promising new-generation acylfulvene with a distinct mechanism of action that confers potent and selective antitumor activity against hematological malignancies, particularly those with inherent deficiencies in DNA damage repair pathways. Its efficacy in preclinical models, including those resistant to current therapies, highlights its potential as a valuable addition to the therapeutic arsenal for relapsed or refractory non-Hodgkin's lymphomas. Further clinical investigation is warranted to fully elucidate its safety and efficacy in patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Addendum: LP-284, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair PMC [pmc.ncbi.nlm.nih.gov]
- 2. The acylfulvene alkylating agent, LP-184, retains nanomolar potency in non-small cell lung cancer carrying otherwise therapy-refractory mutations PMC [pmc.ncbi.nlm.nih.gov]
- 3. intodna.com [intodna.com]
- 4. LP-284 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LP-284, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [What is the chemical structure of LP-284 acylfulvene].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12407739#what-is-the-chemical-structure-of-lp-284-acylfulvene]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com